molecular formula C18H24O8 B1147556 Ibufenac Acyl-β-D-Glucuronide CAS No. 164669-89-0

Ibufenac Acyl-β-D-Glucuronide

Cat. No.: B1147556
CAS No.: 164669-89-0
M. Wt: 368.4 g/mol
InChI Key: USRHMLCTGMMMCQ-RNGZQALNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibufenac Acyl-β-D-Glucuronide is a biochemical compound used primarily in proteomics research. It is a derivative of ibufenac, a non-steroidal anti-inflammatory drug (NSAID). The compound has the molecular formula C18H24O8 and a molecular weight of 368.38 . It is known for its role in the metabolism of carboxylic acid drugs through glucuronidation, a process that enhances the solubility and excretion of these drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibufenac Acyl-β-D-Glucuronide typically involves the conjugation of ibufenac with glucuronic acid. This process is catalyzed by the enzyme glucuronyl transferase. The reaction conditions often include a buffered aqueous solution at a pH of around 7.4, with the presence of cofactors such as uridine diphosphate-glucuronic acid (UDPGA) .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ibufenac Acyl-β-D-Glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of Ibufenac Acyl-β-D-Glucuronide involves its role as a metabolite of ibufenac. The compound is formed through glucuronidation, which enhances the solubility and excretion of ibufenac. The acyl group of the compound can react with proteins, leading to the formation of protein adducts. This process is mediated by the enzyme glucuronyl transferase and involves the transfer of the acyl group to nucleophilic sites on proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ibufenac Acyl-β-D-Glucuronide is unique in its specific formation from ibufenac and its distinct reactivity profile. While similar compounds also undergo glucuronidation and form protein adducts, the specific interactions and stability of this compound can differ, impacting its pharmacokinetic and toxicological properties .

Properties

CAS No.

164669-89-0

Molecular Formula

C18H24O8

Molecular Weight

368.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]acetyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H24O8/c1-9(2)7-10-3-5-11(6-4-10)8-12(19)25-18-15(22)13(20)14(21)16(26-18)17(23)24/h3-6,9,13-16,18,20-22H,7-8H2,1-2H3,(H,23,24)/t13-,14-,15+,16-,18+/m0/s1

InChI Key

USRHMLCTGMMMCQ-RNGZQALNSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

β-D-Glucopyranuronic acid 1-[4-(2-methylpropyl)benzeneacetate]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.